5-[4-(4-Butoxyphenyl)phenyl]-1,3-difluoro-2-isothiocyanatobenzene
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Overview
Description
5-[4-(4-Butoxyphenyl)phenyl]-1,3-difluoro-2-isothiocyanatobenzene is an organic compound with the molecular formula C23H19F2NOS and a molecular weight of 395.465 g/mol . This compound is characterized by the presence of a butoxy group, two fluorine atoms, and an isothiocyanate group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-Butoxyphenyl)phenyl]-1,3-difluoro-2-isothiocyanatobenzene typically involves the reaction of 4-(4-butoxyphenyl)phenylboronic acid with 1,3-difluoro-2-isothiocyanatobenzene under Suzuki-Miyaura coupling conditions . The reaction is catalyzed by a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like K2CO3, and is carried out in an organic solvent like toluene at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-Butoxyphenyl)phenyl]-1,3-difluoro-2-isothiocyanatobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can undergo nucleophilic substitution reactions with amines to form thiourea derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are not extensively studied.
Common Reagents and Conditions
Nucleophilic Substitution: Amines (e.g., primary or secondary amines) in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products
Thiourea Derivatives: Formed from nucleophilic substitution reactions with amines.
Oxidized or Reduced Products: Depending on the specific oxidizing or reducing agents used.
Scientific Research Applications
5-[4-(4-Butoxyphenyl)phenyl]-1,3-difluoro-2-isothiocyanatobenzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-[4-(4-Butoxyphenyl)phenyl]-1,3-difluoro-2-isothiocyanatobenzene is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modification of proteins through the isothiocyanate group. This modification can lead to changes in protein function and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(4-Butoxyphenyl)phenylboronic Acid: A precursor used in the synthesis of 5-[4-(4-Butoxyphenyl)phenyl]-1,3-difluoro-2-isothiocyanatobenzene.
1,3-Difluoro-2-isothiocyanatobenzene: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to the combination of its butoxy, difluoro, and isothiocyanate groups, which confer distinct chemical reactivity and potential biological activities compared to similar compounds .
Properties
CAS No. |
753501-34-7 |
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Molecular Formula |
C23H19F2NOS |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
5-[4-(4-butoxyphenyl)phenyl]-1,3-difluoro-2-isothiocyanatobenzene |
InChI |
InChI=1S/C23H19F2NOS/c1-2-3-12-27-20-10-8-17(9-11-20)16-4-6-18(7-5-16)19-13-21(24)23(26-15-28)22(25)14-19/h4-11,13-14H,2-3,12H2,1H3 |
InChI Key |
UXZQIXKPDMKNNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=C(C(=C3)F)N=C=S)F |
Origin of Product |
United States |
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